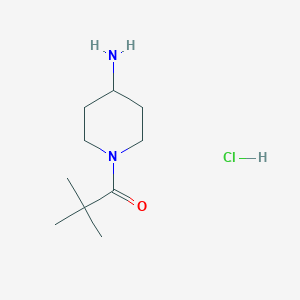

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride are not explicitly mentioned in the search results .科学的研究の応用

Pharmacological Research

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride: is a piperidine derivative, which is a crucial scaffold in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . This compound’s structure allows for the development of new pharmacological agents, particularly as it can serve as a precursor for further chemical modifications.

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of bioactive molecules. Its piperidine core is a common feature in many alkaloids and pharmaceuticals. Researchers utilize this compound to synthesize complex molecules with potential biological activities, including anticancer, antiviral, and neuroprotective properties .

Development of Dual Inhibitors

Recent studies have shown that derivatives of piperidine, such as 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride , can act as dual inhibitors for specific kinase targets. For instance, they have been used in the design of compounds that inhibit both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in cancer treatment .

Neurological Disorder Treatments

The aminopiperidine moiety is a feature in many compounds that target neurological pathways. This compound could be used in the development of treatments for neurological disorders by acting on neurotransmitter systems or ion channels, which are often modulated by piperidine-based structures .

Chemical Biology Probes

In chemical biology, this compound can be used to create probes to study biological systems. By tagging the compound with fluorescent groups or other markers, researchers can track its distribution and interaction within biological systems, providing insights into cellular processes .

Material Science

The compound’s structural versatility also extends to material science. It can be used to synthesize novel organic compounds with specific physical properties, which can be applied in creating new materials or coatings with unique characteristics .

Analytical Chemistry

In analytical chemistry, 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in mass spectrometry.

Agricultural Chemistry

Piperidine derivatives are known to exhibit biological activity that can be harnessed in agriculture. This compound could potentially be used in the synthesis of new pesticides or herbicides, contributing to the development of more effective and safer agricultural chemicals .

Safety and Hazards

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVRCQFTPHQEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride | |

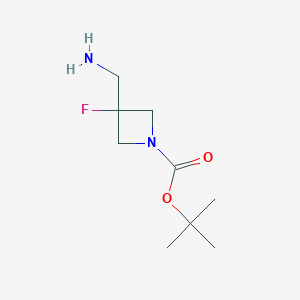

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

![tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523411.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)